tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a piperidine ring, and a brominated imidazo[1,2-b]pyridazine moiety. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate typically involves multi-step organic synthesis. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,2-b]pyridazine ring.
Bromination: The imidazo[1,2-b]pyridazine core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Attachment of the piperidine moiety: The brominated imidazo[1,2-b]pyridazine is then reacted with a piperidine derivative under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. This can include the use of advanced catalysts, solvents, and purification techniques.
Chemical Reactions Analysis
tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the imidazo[1,2-b]pyridazine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The brominated imidazo[1,2-b]pyridazine moiety can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has a similar piperidine structure but differs in the substitution pattern on the pyridazine ring.
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: This compound has a similar imidazo[1,2-b]pyridazine core but includes a chlorine atom instead of a piperidine moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl group, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C17H24BrN5O2 |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
tert-butyl 4-[[(3-bromoimidazo[1,2-b]pyridazin-6-yl)amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24BrN5O2/c1-17(2,3)25-16(24)22-8-6-12(7-9-22)10-19-14-4-5-15-20-11-13(18)23(15)21-14/h4-5,11-12H,6-10H2,1-3H3,(H,19,21) |
InChI Key |
RYROXGNRXPRELR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NN3C(=NC=C3Br)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.